A Comprehensive Technical Guide to the Physical Properties of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (S)-1-(2,6-Dimethylphenyl)ethanamine Hydrochloride
This guide provides an in-depth analysis of the essential physical and chemical properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride. Designed for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to explore the causality behind physicochemical characterization methods, ensuring a deeper understanding of this important chiral building block.
Introduction: The Significance of a Chiral Building Block
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in pharmaceutical development. Its structural motif, featuring a stereogenic center adjacent to a sterically hindered aromatic ring, makes it a valuable intermediate in asymmetric synthesis. The hydrochloride salt form is crucial, as it typically imparts improved crystallinity, stability, and aqueous solubility compared to the free base—properties that are paramount for drug discovery and development workflows.[1] Understanding the physical properties of this salt is not merely an academic exercise; it is a fundamental prerequisite for its effective use in synthesis, purification, formulation, and quality control.
Chemical Identity and Molecular Structure
Correctly identifying a chemical entity is the foundation of all subsequent scientific investigation. The key identifiers for (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride are summarized below.
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Chemical Structure:
(Note: An illustrative image would be placed here in a final document.) -
Key Identifiers:
| Identifier | Value | Source(s) |
| IUPAC Name | (1S)-1-(2,6-dimethylphenyl)ethan-1-amine;hydrochloride | [2] |
| CAS Number | 1213479-78-7 | [2][3] |
| Molecular Formula | C₁₀H₁₆ClN | [1][2][3][4] |
| Molecular Weight | 185.69 g/mol | [1][3] |
| InChI Key | JQVDNTMMKLGBLJ-FVGYRXGTSA-N | [2] |
It is important to note that other CAS numbers, such as 1420684-64-5, may be listed by some suppliers for the racemic or non-stereospecific hydrochloride salt.[4][5] For applications where chirality is critical, specifying CAS number 1213479-78-7 is essential to procure the correct (S)-enantiomer.
Physicochemical Properties: A Detailed Analysis
A thorough understanding of a compound's physicochemical profile is critical for anticipating its behavior in both chemical reactions and biological systems. While specific experimental data for this compound is not widely published, this section details the key properties and the authoritative methods used for their determination.
Physical State and Appearance
(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is supplied as a solid at standard temperature and pressure.[2][4] The conversion of the parent amine to its hydrochloride salt facilitates the formation of a stable, often crystalline, solid lattice. This is advantageous for handling, weighing, and long-term storage, as it mitigates the challenges associated with handling potentially volatile or oily free bases.
Solubility Profile
Solubility is a cornerstone property influencing everything from reaction kinetics to bioavailability. The hydrochloride salt form is explicitly designed to enhance aqueous solubility over the parent amine.[1]
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Qualitative Solubility: The compound is known to be soluble in Dimethyl Sulfoxide (DMSO) , a common solvent for preparing stock solutions for biological screening assays.[1][2]
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Aqueous Solubility: While quantitative data is not available in the literature, the formation of the ammonium chloride salt from the primary amine via reaction with HCl dramatically increases its polarity. This allows for favorable interactions with water molecules, leading to significantly enhanced solubility compared to the free base.[1]
The gold-standard method for determining thermodynamic solubility is the shake-flask technique, compliant with OECD Guideline 105.
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Preparation: Add an excess amount of the solid compound to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a sealed, inert container.
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Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
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Phase Separation: Cease agitation and allow the undissolved solid to settle. A centrifugation step is employed to ensure a clear supernatant, free of any solid particles.
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Quantification: Carefully extract an aliquot of the supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Reporting: The result is reported in units such as mg/mL or µg/mL.
Causality: This method is trusted because it measures the true thermodynamic equilibrium solubility, providing a definitive value for saturation that is critical for formulation and preclinical studies.
Thermal Properties
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Melting Point: A specific melting point for this compound is not reported in publicly available literature. However, for a pure, crystalline solid, the melting point is expected to be a sharp, well-defined transition. It is a critical indicator of identity and purity.
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Thermal Stability: Amine hydrochloride salts are generally stable materials. Storage at -20°C is recommended for long-term stability (up to 3 years) , which helps prevent potential degradation pathways.[2]
Thermal analysis is performed using DSC and TGA to provide a comprehensive understanding of a compound's behavior upon heating.
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DSC Protocol:
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A small, accurately weighed sample (1-5 mg) is hermetically sealed in an aluminum pan.
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The sample pan and an empty reference pan are placed in the DSC cell.
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The cell is heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.
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The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. An endothermic event, such as melting, appears as a distinct peak.
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TGA Protocol:
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A slightly larger sample (5-10 mg) is placed in an open pan on a sensitive microbalance within a furnace.
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The sample is heated at a constant rate under a controlled atmosphere.
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The instrument records the change in mass as a function of temperature. Significant mass loss indicates decomposition.
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Expertise: DSC provides the melting point (often reported as the onset or peak temperature of the endotherm) and can reveal other thermal events like polymorphic transitions. TGA is complementary, showing the temperature at which the compound begins to degrade, which is crucial for determining drying conditions and assessing stability.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new chiral salt like (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride is crucial for ensuring data integrity and making informed decisions in a drug development pipeline.
Caption: Workflow for the physicochemical characterization of a chiral amine salt.
Conclusion
While specific, publicly documented values for some physical properties of (S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride are scarce, a comprehensive profile can be understood through the application of standard, authoritative analytical techniques. Its nature as a solid, chiral hydrochloride salt makes it a stable and soluble building block suitable for pharmaceutical research.[1][2][4] The methodologies outlined in this guide—from solubility and thermal analysis to identity confirmation—represent the self-validating system of characterization required to confidently advance such a compound through the drug development process.
References
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(S)-1-(2,6-dimethylphenyl)ethan-1-amine, CAS:1213479-78-7 - ChemBK. Available at: [Link]
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(S)-1-(2,6-Dimethylphenyl)ethanamine hydrochloride - Appretech Scientific Limited. Available at: [Link]
Sources
- 1. Buy 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride | 1420684-64-5 [smolecule.com]
- 2. (1S)-1-(2,6-dimethylphenyl)ethanamine,hydrochloride | CAS 1213479-78-7 | Sun-shinechem [sun-shinechem.com]
- 3. appretech.com [appretech.com]
- 4. 1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride [cymitquimica.com]
- 5. 1420684-64-5|1-(2,6-Dimethylphenyl)ethan-1-amine hydrochloride|BLD Pharm [bldpharm.com]
